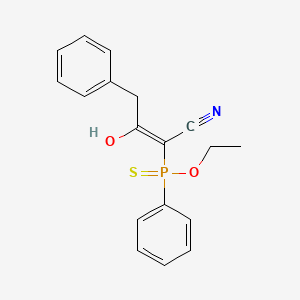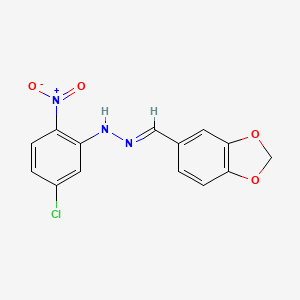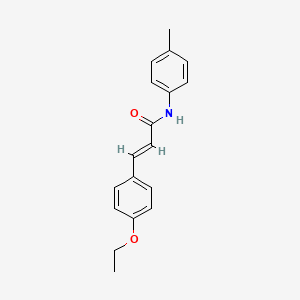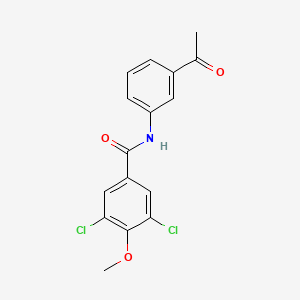![molecular formula C17H14N2O5 B5754522 methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5754522.png)
methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that belongs to the class of acrylamide derivatives. It is commonly known as MNAB and is a yellow crystalline powder. MNAB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
作用機序
The exact mechanism of action of MNAB is not fully understood. However, studies have suggested that MNAB may exert its anticancer activity by inducing apoptosis, a process of programmed cell death. MNAB has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
MNAB has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. Additionally, MNAB has been reported to exhibit good stability under physiological conditions, which is an important characteristic for a potential drug candidate.
実験室実験の利点と制限
One of the major advantages of MNAB is its ease of synthesis, which makes it readily available for further studies. Additionally, MNAB exhibits good solubility in common organic solvents, making it easy to handle in the laboratory. However, one of the limitations of MNAB is its poor water solubility, which may limit its potential applications in biological systems.
将来の方向性
There are several future directions for MNAB research. One potential direction is to further investigate its anticancer activity and mechanism of action. Additionally, MNAB could be further developed as a photosensitizer for photodynamic therapy. Another potential direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Finally, MNAB could be modified to improve its water solubility, which could broaden its potential applications in biological systems.
Conclusion:
In conclusion, MNAB is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. Its ease of synthesis, low toxicity towards normal cells, and good stability under physiological conditions make it a promising candidate for further development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in biological systems.
合成法
MNAB can be synthesized through a multi-step reaction starting from 4-aminobenzoic acid. The first step involves the conversion of 4-aminobenzoic acid to 4-nitrobenzoic acid using nitric acid. The next step involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a reducing agent such as iron powder. The final step involves the reaction of 4-aminobenzoic acid with acryloyl chloride and methylamine to yield MNAB.
科学的研究の応用
MNAB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. MNAB has also been studied for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment. Additionally, MNAB has been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
特性
IUPAC Name |
methyl 4-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-24-17(21)13-6-9-14(10-7-13)18-16(20)11-8-12-4-2-3-5-15(12)19(22)23/h2-11H,1H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFHVYBJOAZLMS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)

![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)

![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)

![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid](/img/structure/B5754517.png)